4-azido-2-fluoro-1-methoxybenzene
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Overview
Description
4-Azido-2-fluoro-1-methoxybenzene is an organic compound with the molecular formula C7H6FN3O It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-fluoro-1-methoxybenzene typically involves a multi-step process. One common method starts with the nitration of 2-fluoroanisole to produce 4-nitro-2-fluoroanisole. This intermediate is then reduced to 4-amino-2-fluoroanisole, which undergoes diazotization followed by azidation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-fluoro-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and triphenylphosphine.
Cycloaddition: Typical conditions involve the use of copper(I) catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-Azido-2-fluoro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-azido-2-fluoro-1-methoxybenzene involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. This reactivity is exploited in click chemistry, where the azido group undergoes cycloaddition reactions with alkynes to form triazoles .
Comparison with Similar Compounds
Similar Compounds
4-Azido-2-fluorobenzene: Lacks the methoxy group, making it less versatile in certain reactions.
4-Azido-1-methoxybenzene: Lacks the fluoro group, which can affect its reactivity and applications.
Uniqueness
4-Azido-2-fluoro-1-methoxybenzene is unique due to the combination of the azido, fluoro, and methoxy groups. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1052264-84-2 |
---|---|
Molecular Formula |
C7H6FN3O |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
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